molecular formula C16H4F28O8Rh2 B1594970 2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+) CAS No. 73755-28-9

2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)

Cat. No.: B1594970
CAS No.: 73755-28-9
M. Wt: 1061.96 g/mol
InChI Key: BOXUZZKOIQVEQP-UHFFFAOYSA-N
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Description

Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) is a complex compound with the molecular formula C16F28O8Rh2 and a molecular weight of 1057.93 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) typically involves the reaction of rhodium salts with 2,2,3,3,4,4,4-heptafluorobutanoic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade rhodium salts and heptafluorobutanoic acid, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The presence of heptafluorobutanoato ligands enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXPORMMOBRMR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16F28O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896994
Record name Rhodium(II) perfluorobutyrate dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1057.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73755-28-9
Record name Rhodium(II) perfluorobutyrate dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Reactant of Route 2
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Reactant of Route 3
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Reactant of Route 4
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Reactant of Route 5
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)

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